![molecular formula C18H20N4O4S2 B2898495 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851987-79-6](/img/structure/B2898495.png)
4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s difficult to provide a detailed chemical reactions analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Without more specific information, it’s difficult to provide a detailed analysis of its physical and chemical properties .
Scientific Research Applications
COX Inhibition
Compounds with similar structures have been shown to exhibit COX-1 inhibitory activity, which suggests that our compound could potentially be used in the study of anti-inflammatory processes or as a lead compound for developing new anti-inflammatory drugs .
Antimicrobial Activity
Related benzothiazole derivatives have been explored for their antimicrobial properties. This implies that our compound might be researched for its effectiveness against various bacterial strains, contributing to the development of new antibiotics .
Anticancer Research
The structural similarity to other benzothiazole derivatives, which have been studied for their anticancer properties, indicates that this compound could be used in cancer research, particularly in understanding the mechanisms of drug resistance by cancer cells .
Antioxidant Properties
Similar compounds have demonstrated antioxidant activities. Therefore, our compound could be investigated for its potential to protect cells against oxidative stress, which is a factor in many diseases .
Synthesis of Novel Amides
The compound’s structure is conducive to the synthesis of novel amides, which are valuable in various fields including medicinal chemistry and material science .
Molecular Modelling
Given its unique structure, this compound could be used in molecular modelling studies to predict interactions with biological targets, which is crucial in drug design and discovery processes .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .
Pharmacokinetics
It’s known that the compound is soluble in various solvents such as acetonitrile, dioxane, ethanol, methanol, n,n-dimethylformamide (dmf), and dimethyl sulfoxide (dmso) This suggests that the compound may have good bioavailability
Result of Action
The result of the compound’s action is a reduction in inflammation . This is achieved through the inhibition of COX enzymes and the subsequent decrease in the production of pro-inflammatory mediators .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and alter its action
properties
IUPAC Name |
4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-11-5-10-14(26-4)15-16(11)27-18(19-15)21-20-17(23)12-6-8-13(9-7-12)28(24,25)22(2)3/h5-10H,1-4H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCGVTAQGVKUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide |
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